molecular formula C16H15N3O4S B2839784 N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide CAS No. 2034255-84-8

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide

Cat. No.: B2839784
CAS No.: 2034255-84-8
M. Wt: 345.37
InChI Key: FEZVBDCMXMENNH-UHFFFAOYSA-N
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Description

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is a complex organic compound that features a combination of furan, thiophene, and isoxazole rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide typically involves multi-step organic reactions. The process begins with the preparation of the furan and thiophene intermediates, followed by their coupling through an ethyl linker. The final step involves the formation of the oxalamide linkage with the isoxazole ring. Common reagents used in these reactions include organolithium reagents, palladium catalysts, and various protecting groups to ensure selective reactions.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields, using continuous flow reactors, and employing automated synthesis techniques to ensure consistency and efficiency.

Chemical Reactions Analysis

Types of Reactions

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and sulfones.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the oxalamide to an amine.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) for electrophilic substitution, and strong bases like sodium hydride (NaH) for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxide, while reduction of the oxalamide linkage can produce the corresponding amine derivative.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in drug discovery and development.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)acetamide: Similar structure but with an acetamide linkage instead of oxalamide.

    N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)urea: Contains a urea linkage, offering different chemical properties.

    N1-(2-(5-(furan-3-yl)thiophen-2-yl)ethyl)-N2-(5-methylisoxazol-3-yl)carbamate: Features a carbamate group, which can influence its reactivity and biological activity.

Uniqueness

N-{2-[5-(furan-3-yl)thiophen-2-yl]ethyl}-N'-(5-methyl-1,2-oxazol-3-yl)ethanediamide is unique due to its specific combination of furan, thiophene, and isoxazole rings, along with the oxalamide linkage. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-[5-(furan-3-yl)thiophen-2-yl]ethyl]-N'-(5-methyl-1,2-oxazol-3-yl)oxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c1-10-8-14(19-23-10)18-16(21)15(20)17-6-4-12-2-3-13(24-12)11-5-7-22-9-11/h2-3,5,7-9H,4,6H2,1H3,(H,17,20)(H,18,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEZVBDCMXMENNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)NC(=O)C(=O)NCCC2=CC=C(S2)C3=COC=C3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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